2-(2-chloro-6-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro and fluoro-substituted phenyl ring, a pyrimidinyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide typically involves the following steps:
Formation of the acetamide moiety: This can be achieved by reacting an appropriate acyl chloride with an amine under basic conditions.
Substitution reactions: The chloro and fluoro substituents on the phenyl ring can be introduced through halogenation reactions.
Coupling reactions: The pyrimidinyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dehalogenated compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide
- 2-(2-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-(2-pyrimidinyl)acetamide
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring, combined with the pyrimidinyl group, may confer unique properties to 2-(2-chloro-6-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide. These properties could include enhanced binding affinity to specific targets, improved stability, or altered reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H11ClFN3O |
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Molecular Weight |
279.70 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C13H11ClFN3O/c1-8-5-6-16-13(17-8)18-12(19)7-9-10(14)3-2-4-11(9)15/h2-6H,7H2,1H3,(H,16,17,18,19) |
InChI Key |
AHTAHDHXKPHXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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